4-Iso-propylbenzylmagnesium chloride
Overview
Description
4-Iso-propylbenzylmagnesium chloride is an organometallic compound that contains a carbon-magnesium bond. It is commonly used as a Grignard reagent in organic synthesis. The compound is known for its reactivity and is utilized in various chemical reactions to form carbon-carbon bonds. Its molecular formula is C10H13ClMg, and it has a molecular weight of 192.97 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iso-propylbenzylmagnesium chloride is typically prepared by the reaction of 4-iso-propylbenzyl chloride with magnesium metal in the presence of an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction is as follows:
4-iso-Propylbenzyl chloride+Mg→4-iso-Propylbenzylmagnesium chloride
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction conditions are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization to remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Types of Reactions
4-Iso-propylbenzylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions.
Substituted Benzyl Compounds: Formed from substitution reactions.
Scientific Research Applications
4-Iso-propylbenzylmagnesium chloride has diverse applications in scientific research:
Organic Synthesis: Used as a Grignard reagent to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: Used in the production of agrochemical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-iso-propylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers such as carbonyl groups. The magnesium atom acts as a Lewis acid, enhancing the nucleophilicity of the carbon atom bonded to it. This allows the compound to effectively participate in various addition and substitution reactions. The molecular targets include carbonyl compounds, halides, and other electrophilic species .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium chloride
- Benzylmagnesium chloride
- 4-Methylbenzylmagnesium chloride
Uniqueness
4-Iso-propylbenzylmagnesium chloride is unique due to the presence of the iso-propyl group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and selectivity in chemical reactions compared to other similar Grignard reagents .
Properties
IUPAC Name |
magnesium;1-methanidyl-4-propan-2-ylbenzene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.ClH.Mg/c1-8(2)10-6-4-9(3)5-7-10;;/h4-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBQRPOGIJORCJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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